molecular formula C21H21F3N6O2 B8050387 Cvt-6883 CAS No. 1215343-16-0

Cvt-6883

Cat. No. B8050387
CAS RN: 1215343-16-0
M. Wt: 446.4 g/mol
InChI Key: KOYXXLLNCXWUNF-UHFFFAOYSA-N
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Description

CVT-6883 is a selective, potent and orally available A2B-adenosine receptor antagonist which CV Therapeutics is investigating for the potential treatment of asthma and other conditions related to inflammation and fibrosis.

Scientific Research Applications

  • Detection in Human Urine : A study by Chen et al. (2009) developed a sensitive and cost-effective method for quantifying CVT-6883 in human urine. This method effectively counters the low recovery issues due to the compound's lipophilic nature and its tendency to bind to container surfaces (Chen, Bajpai, Mollova, & Leung, 2009).

  • Role in Pulmonary Inflammation and Injury : Sun et al. (2006) showed that CVT-6883, as an A2B adenosine receptor antagonist, can reduce pulmonary inflammation, fibrosis, and alveolar airspace enlargement in a mouse model. This suggests its potential in treating chronic lung diseases (Sun et al., 2006).

  • Effect on Asthmatic Lung Inflammation : Shi, Tan, & Tan (2014) explored the combined effects of a tumor necrosis factor-α inhibitor with CVT-6883 on asthmatic lung inflammation in mice. The combination showed reduced asthmatic symptoms, highlighting CVT-6883's therapeutic potential in asthma treatment (Shi, Tan, & Tan, 2014).

  • Use in Cardiac Cell Culture Platforms : Trantidou et al. (2015) discussed the development of a method integrating scaffolding technology with multi-electrode arrays for biomimetic cardiac tissue culture. This research highlights CVT-6883's potential application in in vitro cardiac research (Trantidou, Terracciano, Kontziampasis, Humphrey, & Prodromakis, 2015).

  • Link to Adenosine in Lung Cancer : Harrison (2006) indicated that CVT-6883, by targeting the A2B adenosine receptor, could be beneficial in treating chronic lung diseases, including severe asthma, chronic obstructive pulmonary disease, and pulmonary fibrosis (Harrison, 2006).

  • Alleviating Multiple Sclerosis Pathogenesis : Wei et al. (2013) demonstrated that blocking A2B adenosine receptor with CVT-6883 reduced the symptoms of experimental autoimmune encephalomyelitis, a model for multiple sclerosis. This suggests its potential role in treating autoimmune neuroinflammatory disorders (Wei, Du, Lv, Zhao, Li, Wu, Haskó, & Xie, 2013).

properties

IUPAC Name

3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYXXLLNCXWUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F)N(C1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cvt-6883

CAS RN

752222-83-6
Record name CVT-6883
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752222836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CVT-6883
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05936
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CVT-6883
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CKV7X08G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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